molecular formula C15H14FN3O3S B10988500 4-fluoro-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzenesulfonamide

4-fluoro-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzenesulfonamide

Cat. No.: B10988500
M. Wt: 335.4 g/mol
InChI Key: GGLLAOSGMZWKDU-UHFFFAOYSA-N
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Description

4-fluoro-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzenesulfonamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a benzimidazole core, which is known for its biological activity, and a sulfonamide group, which is often found in drugs with antibacterial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzenesulfonamide typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.

    Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via alkylation using methoxymethyl chloride in the presence of a base such as sodium hydride.

    Sulfonamide Formation: The final step involves the reaction of the benzimidazole derivative with 4-fluorobenzenesulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, which can be replaced by other nucleophiles.

    Oxidation and Reduction: The benzimidazole core can be oxidized or reduced under specific conditions, potentially altering its biological activity.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products

    Substitution: Products depend on the nucleophile used, e.g., 4-methoxy-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzenesulfonamide.

    Oxidation: Oxidized derivatives of the benzimidazole core.

    Reduction: Reduced forms of the benzimidazole core.

    Hydrolysis: Breakdown products including benzimidazole derivatives and sulfonic acids.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its ability to coordinate with metal ions.

    Material Science: Potential use in the development of new materials with specific electronic or optical properties.

Biology and Medicine

    Antibacterial Agents: The sulfonamide group is known for its antibacterial properties, making this compound a candidate for drug development.

    Anticancer Research: Benzimidazole derivatives have shown promise in anticancer research, and this compound could be explored for similar applications.

Industry

    Pharmaceuticals: Potential use in the synthesis of new drugs with improved efficacy and reduced side effects.

    Agriculture: Possible applications as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzenesulfonamide involves its interaction with specific molecular targets. The benzimidazole core can bind to DNA or proteins, disrupting their function. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to antibacterial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzenesulfonamide is unique due to the combination of the benzimidazole core and the sulfonamide group, which imparts distinct biological and chemical properties. Its methoxymethyl group further enhances its solubility and bioavailability compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C15H14FN3O3S

Molecular Weight

335.4 g/mol

IUPAC Name

4-fluoro-N-[2-(methoxymethyl)-3H-benzimidazol-5-yl]benzenesulfonamide

InChI

InChI=1S/C15H14FN3O3S/c1-22-9-15-17-13-7-4-11(8-14(13)18-15)19-23(20,21)12-5-2-10(16)3-6-12/h2-8,19H,9H2,1H3,(H,17,18)

InChI Key

GGLLAOSGMZWKDU-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC2=C(N1)C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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